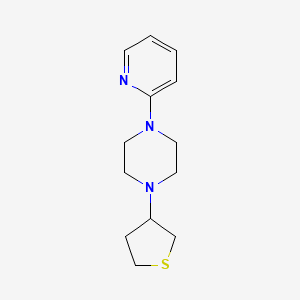![molecular formula C24H21F3N2O3 B2699784 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1396872-94-8](/img/structure/B2699784.png)
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It has been studied for its interesting crystal structures . The molecule exhibits a variable fractional number of symmetry-free molecules (Z’) in the structures .
Molecular Structure Analysis
This compound exhibits a rare incidence of crystal dimorphism . The extensive solution-mediated and melt crystallization results in form I (Z’ = 1/2, half molecule) and form II (Z’ = 1/2 + 1/2, two half molecules) polymorphic forms, respectively, and exclusively . The existence of two different molecular conformations and better energetic stabilization of the interaction topology rationalizes the high Z’ structure selection by the molecule in the case of form II .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been involved in various reactions. For instance, “2,2,2-Trifluoroacetaldehyde O-(aryl)oxime” was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .Aplicaciones Científicas De Investigación
Novel Synthetic Methodologies
A study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement and a new rearrangement sequence. This method provides a new formula for synthesizing anthranilic acid derivatives and oxalamides, highlighting the potential for creating diverse compounds similar in structure to N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide for various applications (Mamedov et al., 2016).
Structural Analysis and Characterization
Chang Wang et al. (2016) described the structure of a N,N'-bis(substituted)oxamide compound, highlighting the importance of understanding the molecular geometry and intermolecular interactions for designing compounds with desired properties. This study provides insights into the crystal structure and hydrogen bonding, crucial for the design and synthesis of new oxalamide derivatives (Wang et al., 2016).
Potential Therapeutic Applications
Ş. Küçükgüzel et al. (2013) synthesized a series of compounds evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Although the direct structure of this compound is not discussed, the research on structurally related compounds indicates the potential for such molecules to be developed into therapeutic agents (Küçükgüzel et al., 2013).
Molecular Docking and Drug Design
Research on biphenyl ester derivatives by Kwong et al. (2017) demonstrated significant anti-tyrosinase activities, suggesting the potential of biphenyl-based compounds for pharmaceutical uses. The study highlights the importance of molecular docking in identifying the binding sites and mechanisms of action, which can be applied to the development of this compound derivatives (Kwong et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O3/c1-23(32,18-12-10-17(11-13-18)16-6-3-2-4-7-16)15-28-21(30)22(31)29-20-9-5-8-19(14-20)24(25,26)27/h2-14,32H,15H2,1H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRABYIFYGFBNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2699701.png)

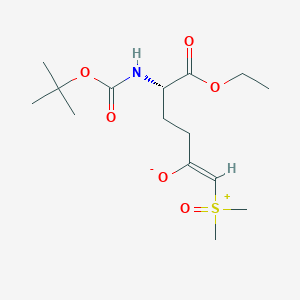
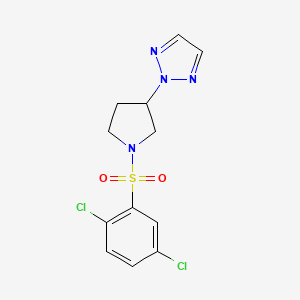
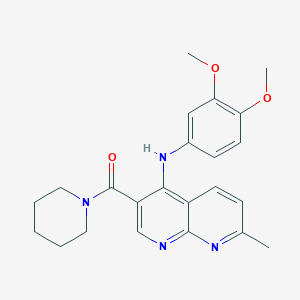
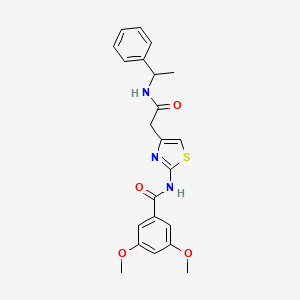
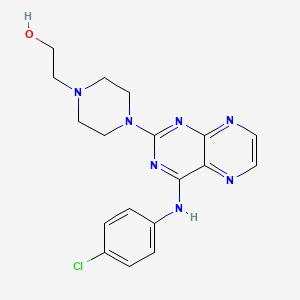
![4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2699715.png)
![N-(2-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2699716.png)
![3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2699717.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2699719.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2699721.png)

